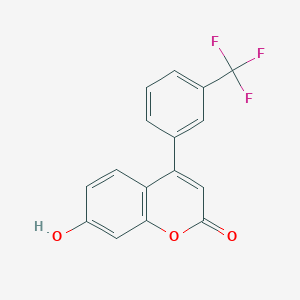
7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin
Übersicht
Beschreibung
7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, fluorescence, and material science. This particular compound is characterized by the presence of a hydroxy group at the 7-position and a trifluoromethylphenyl group at the 4-position of the coumarin core.
Wirkmechanismus
Target of Action
The primary target of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is H2S/HS− . This compound has a strong binding affinity with H2S/HS− , which plays a crucial role in its mechanism of action.
Mode of Action
The interaction of this compound with its target, H2S/HS−, results in an increase in the compound’s fluorescence intensity . This property makes it a valuable chemical sensor for detecting H2S/HS− .
Biochemical Pathways
It is known that coumarin derivatives, including this compound, have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that coumarins are metabolized in the liver, where they undergo glucuronidation to form more water-soluble compounds that can be readily excreted from the body in urine . This process likely affects the bioavailability of this compound.
Result of Action
Given its strong binding affinity with h2s/hs− and the wide range of biological activities exhibited by coumarin derivatives , it is likely that the compound has significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
It is known that this compound has a strong binding affinity with H2S/HS− . The fluorescence intensity of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin increases after the binding activity, which makes it a chemical sensor for detecting H2S/HS− .
Cellular Effects
It is known that the photosensitivity of this compound is not limited to a specific chemical, but also related to the medium microviscosity and polarity . This allows this compound to be used in monitoring chemical reactions such as polymerization .
Molecular Mechanism
It has been shown theoretically that this compound has the possibility of proton transfer/proton shuttling under excitation, based on the change of photoacidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 3-trifluoromethylphenol and ethyl acetoacetate, which react under acidic conditions to form the coumarin structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group at the 7-position can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is used as a fluorescent probe due to its strong fluorescence properties. It is employed in the detection of metal ions and pH changes in various chemical environments.
Biology: In biological research, this compound is used for labeling biomolecules, enabling the study of biological processes through fluorescence microscopy and spectroscopy.
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and sensors, contributing to advancements in imaging technologies and analytical methods.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin: Lacks the trifluoromethylphenyl group, resulting in different fluorescence properties and biological activities.
4-Methylcoumarin: Contains a methyl group instead of a trifluoromethylphenyl group, affecting its chemical reactivity and applications.
7-Hydroxy-4-methylcoumarin: Similar structure but with a methyl group, used in different fluorescence applications.
Uniqueness: 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is unique due to the presence of the trifluoromethylphenyl group, which enhances its fluorescence properties and biological activity. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as in fluorescence-based assays and imaging techniques.
Eigenschaften
IUPAC Name |
7-hydroxy-4-[3-(trifluoromethyl)phenyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(21)22-14-7-11(20)4-5-12(13)14/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFVRVGEBQAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420759 | |
| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-09-2 | |
| Record name | 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


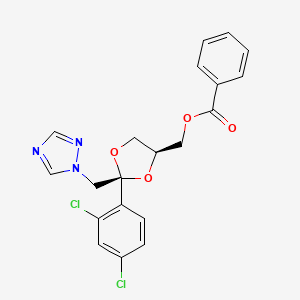
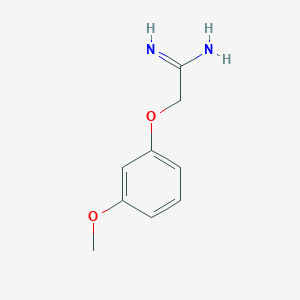

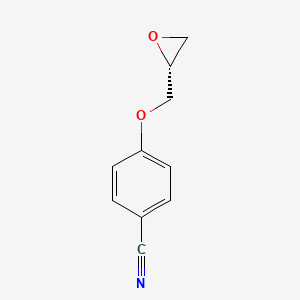
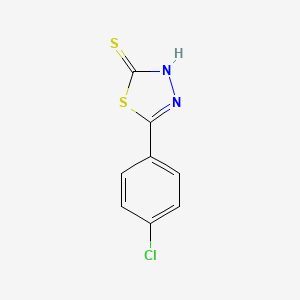


![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
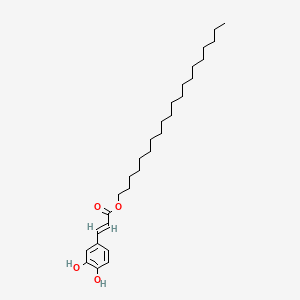
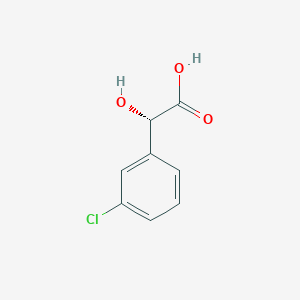
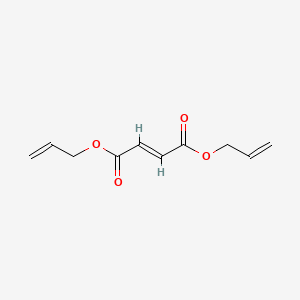

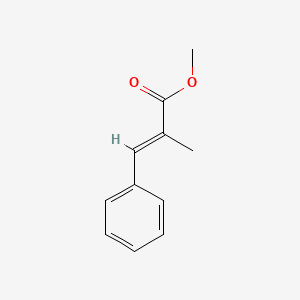
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)
